molecular formula C11H17N5 B080889 6-n-Hexylaminopurine CAS No. 14333-96-1

6-n-Hexylaminopurine

Cat. No. B080889
CAS RN: 14333-96-1
M. Wt: 219.29 g/mol
InChI Key: SSVCRPKUKBLUMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-n-Hexylaminopurine involves specific chemical pathways and methodologies designed to introduce the hexylamino group into the purine base. While direct synthesis methods were not explicitly detailed in the research reviewed, analogous compounds such as 6-N-hydroxylaminopurine have been synthesized through enzymatic and chemical reactions, highlighting the potential for a similar approach in producing 6-n-Hexylaminopurine derivatives (Clement & Kunze, 1990).

Molecular Structure Analysis

The molecular structure of 6-n-Hexylaminopurine has been characterized in detail, providing insights into its crystalline form and the arrangement of molecules within its structure. A study detailed the crystal structures of similar compounds, emphasizing the importance of molecular packing and the spatial arrangement of purine moieties and alkyl chains, which may also apply to 6-n-Hexylaminopurine (Małuszyńska & Jeffrey, 1987).

Chemical Reactions and Properties

6-n-Hexylaminopurine undergoes specific chemical reactions that define its mutagenic and genotoxic properties. It has been studied for its ability to induce mutations and transformations in cellular systems, suggesting a complex interaction with biological molecules and potential implications for its chemical behavior (Barrett, 1981).

Physical Properties Analysis

The physical properties of 6-n-Hexylaminopurine, including its melting point, solubility, and crystalline form, are crucial for understanding its behavior in different environments and applications. Although specific physical properties were not directly reported, related compounds exhibit distinct physical characteristics influenced by their molecular structure and substitution patterns.

Chemical Properties Analysis

The chemical properties of 6-n-Hexylaminopurine, such as its reactivity, stability, and interactions with other chemical entities, are essential for its application in scientific research. Studies on analogous compounds provide insights into the potential reactivity and functional applications of 6-n-Hexylaminopurine, including its role in mutagenesis and interaction with cellular components (Kozmin et al., 1998).

Scientific Research Applications

Understanding Metabolic Pathways and Optimizing Therapy

6-n-Hexylaminopurine, also known as 6-Mercaptopurine (6-MP), plays a significant role in the management of inflammatory bowel disease (IBD). Monitoring thiopurine metabolites can assist physicians in optimizing 6-MP therapy, reducing adverse effects and improving therapeutic response in IBD treatment. Strategies include monitoring thiopurine metabolite levels, combining allopurinol with thiopurine, and using mesalamine with thiopurine. These strategies help optimize therapy and minimize adverse effects in patients with IBD (Amin et al., 2015).

Pharmacogenetic Considerations in Therapy

Understanding the genetic variations in thiopurine methyltransferase (TPMT) and its role in the metabolism of thiopurines is crucial for tailoring treatment. Genetic polymorphisms in TPMT can predict enzyme activity, influencing the risk of severe myelosuppression. Knowledge of TPMT status before commencing therapy with thiopurines, like 6-MP, helps in avoiding treatment exposure that could lead to adverse effects (Sanderson et al., 2004).

Antioxidant Activity and Analytical Methods

Research into antioxidants is significant for various fields, including medicine. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining antioxidant activity. These methods, based on hydrogen atom transfer or electron transfer, are essential in antioxidant analysis or determining the antioxidant capacity of complex samples. Such assays, coupled with electrochemical (bio)sensors, provide insights into the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Therapeutic Monitoring and Metabolite Testing

The therapeutic monitoring of thiopurine metabolites, like 6-thioguanine nucleotides (6-TGN), is crucial for assessing the clinical value of thiopurine therapy. Systematic reviews and meta-analyses have established the link between 6-TGN levels and clinical remission in IBD, exploring specific 6-TGN thresholds to predict clinical outcomes (Estevinho et al., 2017).

properties

IUPAC Name

N-hexyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCRPKUKBLUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876574
Record name ADENINE,N6-HEXYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-n-Hexylaminopurine

CAS RN

14333-96-1
Record name N-Hexyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14333-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl-1H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hexyl-1H-adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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